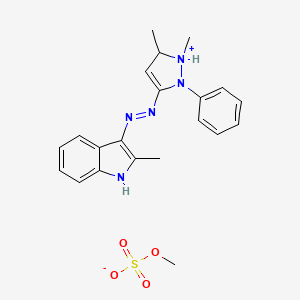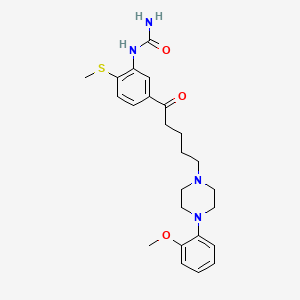![molecular formula C28H41ClN2O5 B13816668 2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride](/img/structure/B13816668.png)
2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gallopamil is an L-type calcium channel blocker that is an analog of verapamil. It is primarily used in the treatment of abnormal heart rhythms and other cardiovascular conditions. Gallopamil functions by inhibiting the influx of calcium ions into myocardial and vascular smooth muscle cells, which helps to regulate heart rate and reduce blood pressure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of gallopamil involves the alkylation reaction of 3,4,5-trimethoxyphenylacetonitrile with isopropyl chloride using sodium amide as a base to form an intermediate nitrile. This intermediate undergoes a second alkylation with a specific alkyl chloride to yield gallopamil .
Industrial Production Methods: Industrial production of gallopamil follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The process involves stringent reaction conditions and purification steps to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Gallopamil undergoes various chemical reactions, including:
Oxidation: Gallopamil can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the nitrile group in gallopamil.
Substitution: Substitution reactions can occur at the aromatic rings or the nitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Halogenating agents and other electrophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of gallopamil, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Gallopamil has a wide range of scientific research applications:
Chemistry: Used as a model compound to study calcium channel blockers.
Biology: Investigated for its effects on cellular calcium dynamics.
Medicine: Used in clinical trials for the treatment of severe asthma and other conditions.
Industry: Employed in the development of new cardiovascular drugs
Wirkmechanismus
Gallopamil functions by inhibiting the influx of calcium ions through L-type calcium channels in myocardial and vascular smooth muscle cells. This inhibition reduces the contractility of the heart muscle and dilates blood vessels, leading to decreased blood pressure and heart rate. The molecular targets include the sarcoplasmic/endoplasmic reticulum calcium ATPase 2, angiotensin-converting enzyme, and neprilysin .
Vergleich Mit ähnlichen Verbindungen
Gallopamil is similar to other calcium channel blockers such as verapamil, nifedipine, and diltiazem. it is unique in its specific chemical structure and pharmacological profile:
Verapamil: Gallopamil is a methoxy derivative of verapamil and shares similar cardiovascular effects but with different potency and side effect profiles.
Nifedipine: Both are used to treat cardiovascular conditions, but gallopamil is better tolerated in some cases.
Gallopamil’s uniqueness lies in its specific chemical structure, which provides a distinct pharmacological profile and therapeutic potential.
Eigenschaften
Molekularformel |
C28H41ClN2O5 |
|---|---|
Molekulargewicht |
521.1 g/mol |
IUPAC-Name |
2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methoxypropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C28H40N2O5.ClH/c1-27(2,35-8)28(20-29,22-11-13-24(32-5)26(19-22)34-7)15-9-16-30(3)17-14-21-10-12-23(31-4)25(18-21)33-6;/h10-13,18-19H,9,14-17H2,1-8H3;1H |
InChI-Schlüssel |
SCKOSSROZSMYFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13816602.png)
![Phosphonic acid, [1-[(1-methylethylidene)amino]butyl]-, bis(trimethylsilyl) ester](/img/structure/B13816606.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-bromonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13816608.png)





![Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate](/img/structure/B13816646.png)
![oxolan-2-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13816650.png)

